molecular formula C4H5BrO2 B8815143 4-Bromocrotonic acid

4-Bromocrotonic acid

Cat. No.: B8815143
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. This compound is characterized by the presence of a bromine atom attached to the fourth carbon of a crotonic acid backbone. It is a pale yellow to pale beige solid with a melting point of 74°C and a boiling point of 288°C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .

Preparation Methods

4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Synthetic Route:

Industrial Production: In industrial settings, the process may be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the bromination reaction while reducing reaction times .

Chemical Reactions Analysis

4-Bromocrotonic acid undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction:

  • Reduction of this compound can yield 4-bromobutyric acid or other reduced forms.

Substitution:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Bromocrotonic acid acts as an inhibitor of fatty acid oxidation and ketone body degradation. In rat heart mitochondria, it inhibits the thiolase enzymes involved in these metabolic pathways. The compound must be activated in an energy-dependent reaction before exerting its inhibitory effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

4-bromobut-2-enoic acid

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)

InChI Key

DOTGZROJTAUYFQ-UHFFFAOYSA-N

Canonical SMILES

C(C=CC(=O)O)Br

Origin of Product

United States

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